molecular formula C24H22ClN3O B6047968 (2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

(2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

Cat. No.: B6047968
M. Wt: 403.9 g/mol
InChI Key: MOWSSWZWQIECFN-MOSHPQCFSA-N
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Description

(2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.

    Formation of the Cyano Group: This can be introduced through a nucleophilic addition reaction using a cyanide source.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as using a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biology, this compound may be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicine, (2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide could be explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The cyano group and pyrrole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
  • (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide stands out due to its unique combination of functional groups. The presence of both a cyano group and a pyrrole ring provides distinct reactivity and binding properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O/c1-15-5-10-23(16(2)11-15)28-17(3)12-19(18(28)4)13-20(14-26)24(29)27-22-8-6-21(25)7-9-22/h5-13H,1-4H3,(H,27,29)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWSSWZWQIECFN-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=CC(=C2C)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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